![molecular formula C17H20S4 B14346068 2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol CAS No. 93772-92-0](/img/structure/B14346068.png)
2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol is an organic compound characterized by the presence of multiple thiol groups. Thiol groups are known for their strong affinity for metals, making this compound particularly interesting for applications in materials science and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol typically involves the formation of carbon-sulfur bonds through nucleophilic substitution reactions. One common method is the reaction of a halogenated benzene derivative with a thiol compound under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in the presence of a base.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of protein-thiol interactions and redox biology.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of self-assembled monolayers for sensors and electronic devices.
作用機序
The mechanism of action of 2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol involves its ability to form strong bonds with metal ions through its thiol groups. This property is exploited in catalysis and materials science to create stable metal-thiol complexes. Additionally, the compound can undergo redox reactions, making it useful in biological systems for studying redox processes.
類似化合物との比較
Similar Compounds
2-[5-(2-Sulfanylphenyl)imino]methylphenol: Similar in structure but contains an imino group instead of a sulfanyl group.
2-{[(Z)-1-(3-furyl)methylidene]amino}-1-benzenethiol: Contains a furyl group and an imino group.
Uniqueness
2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol is unique due to the presence of multiple thiol groups, which enhance its ability to form strong metal-thiol bonds and participate in redox reactions. This makes it particularly valuable in applications requiring robust metal coordination and redox activity .
特性
CAS番号 |
93772-92-0 |
|---|---|
分子式 |
C17H20S4 |
分子量 |
352.6 g/mol |
IUPAC名 |
2-[5-(2-sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol |
InChI |
InChI=1S/C17H20S4/c18-14-8-2-4-10-16(14)20-12-6-1-7-13-21-17-11-5-3-9-15(17)19/h2-5,8-11,18-19H,1,6-7,12-13H2 |
InChIキー |
KVBNLCBQAMXGPY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)S)SCCCCCSC2=CC=CC=C2S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol](/img/structure/B14345988.png)
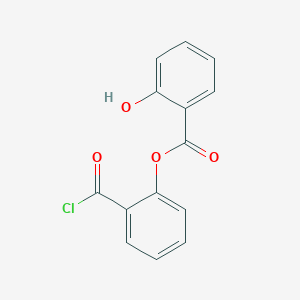
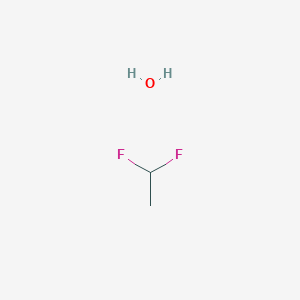
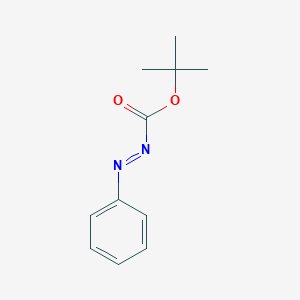
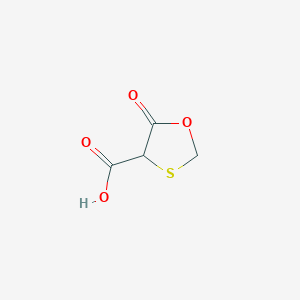

![N-[(2-Hydroxy-3-methoxyphenyl)methyl]nonanamide](/img/structure/B14346018.png)
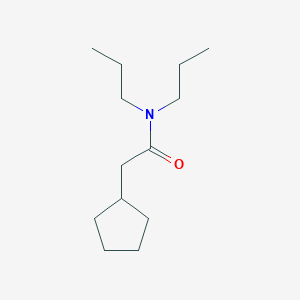
![(3-{1-[(Prop-2-en-1-yl)oxy]ethoxy}prop-1-yn-1-yl)benzene](/img/structure/B14346026.png)


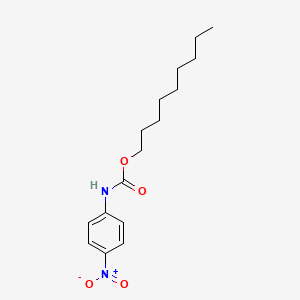
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol](/img/structure/B14346053.png)
![5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14346074.png)
